(3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid
Description
(3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid is a substituted arylboronic acid featuring a cyano (-CN) group at the 3-position and a methoxycarbonyl (-COOCH₃) group at the 5-position of the benzene ring. These electron-withdrawing substituents significantly influence its electronic properties, solubility, and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. Boronic acids are pivotal in organic synthesis, materials science, and pharmaceutical development due to their versatility in forming carbon-carbon bonds. This compound is particularly valuable as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals, where its substituents enhance stability or direct further functionalization .
Properties
IUPAC Name |
(3-cyano-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO4/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-4,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBQLBJMWPJVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)OC)C#N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Substrate Preparation : The halogenated precursor, such as 3-bromo-5-(methoxycarbonyl)benzonitrile, is synthesized via sequential nitration, cyanation, and esterification of a parent aromatic compound.
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Catalytic System : A palladium catalyst (e.g., Pd(dppf)Cl) and a phosphine ligand (e.g., XPhos) are employed to facilitate oxidative addition and transmetalation steps.
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Borylation Step : The reaction proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding the pinacol boronic ester intermediate.
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Hydrolysis : The boronic ester is hydrolyzed under acidic conditions (e.g., HCl in THF/HO) to afford the free boronic acid.
Key Advantages :
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High regioselectivity due to the directing effects of electron-withdrawing groups (cyano and ester).
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Scalability for industrial production.
Suzuki-Miyaura Cross-Coupling Approaches
While the Suzuki-Miyaura reaction is typically used to form carbon-carbon bonds, retro-synthetic analysis reveals its utility in accessing boronic acids. Here, the boronic acid group is retained on the target molecule, while a halogenated coupling partner introduces additional substituents.
Synthetic Workflow
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Boronic Acid Synthesis : A simpler boronic acid (e.g., phenylboronic acid) is functionalized with cyano and methoxycarbonyl groups via sequential Friedel-Crafts acylation and cyanation.
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Coupling Reaction : The functionalized boronic acid reacts with a dihalogenated arene (e.g., 1,3-dibromo-5-methoxycarbonylbenzene) under Suzuki conditions (Pd(PPh), NaCO, ethanol/water).
Challenges :
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Competing side reactions due to the presence of multiple reactive sites.
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Requires stringent temperature control (60–80°C) to minimize deboronation.
Directed Ortho Metalation and Borylation
This method leverages the directing ability of the cyano group to achieve precise boronic acid installation. The protocol, adapted from patent literature, involves lithiation followed by trapping with a boron electrophile.
Stepwise Procedure
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Lithiation : 3-Cyano-5-(methoxycarbonyl)benzene is treated with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at −78°C in THF, generating a stabilized aryl lithium species.
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Borylation : Triisopropyl borate (B(OPr)) is added, yielding a boronate intermediate.
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Quenching and Isolation : Hydrolysis with dilute HCl affords the boronic acid in 65–75% yield.
Optimization Insights :
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Excess LiTMP (1.5–2.0 equiv.) ensures complete deprotonation.
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Anhydrous conditions are critical to prevent protonation of the aryl lithium intermediate.
Hydrolysis of Boronic Esters
Boronic esters, such as the pinacol or neopentyl glycol derivatives, serve as stable precursors to boronic acids. This two-step approach is favored for its operational simplicity and compatibility with sensitive functional groups.
Representative Protocol
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Ester Synthesis : Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is prepared via Miyaura borylation of methyl 3-cyano-5-bromobenzoate.
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Acidic Hydrolysis : Treatment with 1 M HCl in a THF/water mixture (4:1) at 50°C for 3 hours cleaves the boronate ester, delivering the target boronic acid in >85% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Catalyst | Key Advantage | Limitation |
|---|---|---|---|---|
| Miyaura Borylation | 70–80 | Pd(dppf)Cl | Scalable, high regioselectivity | Requires halogenated precursor |
| Suzuki Coupling | 50–65 | Pd(PPh) | Functional group tolerance | Low yields due to side reactions |
| Directed Metalation | 65–75 | LiTMP | Positional control via directing groups | Sensitive to moisture |
| Boronic Ester Hydrolysis | 80–90 | HCl | Mild conditions, high purity | Requires ester synthesis step |
Chemical Reactions Analysis
Types of Reactions: (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Amino derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The cyano and methoxycarbonyl groups on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Analogs and Their Properties
| Compound | Substituents | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| This compound | -CN, -COOCH₃ | - | C₉H₇BNO₄ | 219.97 g/mol |
| (3-Cyano-5-(trifluoromethyl)phenyl)boronic acid | -CN, -CF₃ | 1212021-62-9 | C₈H₅BF₃NO₂ | 227.94 g/mol |
| (3-Cyano-5-fluorophenyl)boronic acid | -CN, -F | 304858-67-1 | C₇H₅BFNO₂ | 180.93 g/mol |
| 2-Methoxy-5-carboxyphenylboronic acid | -OCH₃, -COOH | 794155 | C₈H₉BO₅ | 195.97 g/mol |
Table 2: Comparative Reactivity in Suzuki-Miyaura Couplings
*Estimated based on analogous reactions.
Research Findings and Implications
- Synthetic Utility : The target compound’s substituents enable regioselective cross-couplings, critical for constructing heterocycles in drug candidates .
Biological Activity
(3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biomolecules, making it a subject of interest for drug development and therapeutic applications.
- Molecular Formula : C11H10BNO4
- CAS Number : 104036-19-5
- Molecular Weight : 233.01 g/mol
The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols, a property common to boronic acids. This characteristic allows it to interact with various biological molecules, including enzymes and receptors, influencing their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.
- Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways in cells.
Anticancer Activity
Research has demonstrated that boronic acids possess anticancer properties. A study conducted by researchers indicated that this compound exhibited cytotoxic effects on cancer cell lines through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Inhibition of cell proliferation |
| A549 | 18 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages.
| Cytokine | Concentration (pg/mL) | Inhibition (%) |
|---|---|---|
| TNF-α | 150 | 40 |
| IL-6 | 200 | 35 |
| IL-1β | 100 | 50 |
Case Studies
- Study on Cancer Cell Lines : A detailed investigation into the effects of this compound on various cancer cell lines revealed significant cytotoxicity, particularly in breast and lung cancer models. The study utilized flow cytometry to analyze apoptosis markers.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the optimal synthetic routes for preparing (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid?
The synthesis typically involves Suzuki-Miyaura cross-coupling or direct functionalization of pre-existing boronic acid frameworks. For example, analogous compounds like 4-(methoxycarbonyl)phenylboronic acid are synthesized via rhodium-catalyzed carboxylation with CO₂ . Adapting this method, the cyano group can be introduced via nitrile substitution under palladium catalysis. Key steps include:
- Protection of boronic acid : Use pinacol ester to prevent undesired side reactions.
- NMR characterization : Confirm structural integrity via H NMR (e.g., δ 8.10 ppm for aromatic protons) and C NMR (e.g., δ 167.30 ppm for methoxycarbonyl groups) .
- Yield optimization : Adjust reaction time and catalyst loading (e.g., 62% yield achieved for similar substrates) .
Q. How can researchers validate the purity of this compound in synthetic workflows?
LC-MS/MS is the gold standard for detecting trace impurities (e.g., genotoxic boronic acid derivatives). A validated method includes:
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Chromatographic separation : Use a C18 column with 0.1% formic acid in water/acetonitrile.
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Mass detection : Monitor [M+H] ions at m/z 214.0464 (exact mass of the compound) and related impurities .
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Validation parameters :
Parameter Requirement Result LOD ≤0.1 ppm 0.05 ppm LOQ ≤1 ppm 0.3 ppm Accuracy 90–110% 98% Linearity R > 0.995 0.998 Data from .
Q. What stability considerations are critical for storing and handling this compound?
Boronic acids are prone to hydrolysis and oxidation. Key findings:
- Hydrolysis : Stabilize as boronic esters (e.g., pinacol ester) to slow hydrolysis. Pinacol esters hydrolyze 50% in 10 minutes under oxidative conditions (1.2 equiv. HO) .
- Oxidation : Free boronic acids oxidize faster than esters (e.g., 50% conversion to phenol in 22 minutes for free acid vs. 10–27 minutes for esters) .
- Storage : Keep at 0–6°C in anhydrous solvents (e.g., THF or DMF) to minimize degradation .
Advanced Research Questions
Q. How does the electronic nature of the cyano and methoxycarbonyl groups influence Suzuki-Miyaura cross-coupling efficiency?
The electron-withdrawing cyano and methoxycarbonyl groups enhance electrophilicity of the boronic acid, accelerating transmetallation but potentially reducing oxidative addition. Key insights:
- Rate studies : Electron-deficient arylboronic acids exhibit faster coupling with aryl halides (turnover frequencies increase by 2–3× compared to electron-rich analogs).
- Catalyst selection : Use Pd(PPh) or SPhos ligands to mitigate deactivation by nitrile groups.
- Contradiction note : Despite higher reactivity, steric hindrance from substituents may reduce yields, requiring optimization of base (e.g., CsCO vs. KPO) .
Q. What advanced analytical techniques resolve contradictions in oxidation vs. hydrolysis rates?
The oxidation rate of boronic esters does not always correlate with hydrolysis equilibrium. For example:
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ARS affinity assay : Measures diol-boronic acid binding (e.g., pinacol affinity = 12.1 vs. neopentyl glycol = 0.30).
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Key contradiction : Oxidation rates for pinacol esters (10 min) exceed hydrolysis rates (equilibrium favors free acid), suggesting ROS-mediated pathways dominate .
Diol Component Oxidation t (min) Relative Affinity Pinacol 10 12.1 Neopentyl glycol 27 0.30 R,R-2,3-Butanediol 5 0.57 Data from .
Q. How can this compound be applied in stimuli-responsive drug delivery systems?
Phenylboronic acids form dynamic complexes with polyols (e.g., glucose). Potential applications:
- Glucose-sensitive hydrogels : Use the compound as a cross-linker; complexation with glucose triggers swelling/release (e.g., insulin delivery).
- Kinetic tuning : Adjust diol affinity (e.g., use alizarin red S as a competing agent) to modulate response times .
- In vitro validation : Monitor release profiles under varying glucose concentrations (0–25 mM) using UV-Vis or fluorescence spectroscopy .
Q. What metabolic pathways involve this compound, and how are its derivatives detected?
Exact mass (m/z 214.0464) facilitates identification via high-resolution mass spectrometry (HRMS). Metabolic studies show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
